molecular formula C11H10BrN3O B15338349 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B15338349
M. Wt: 280.12 g/mol
InChI Key: QHNMWXIASVVASV-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of substituted pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-5-(1-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C11H10BrN3O/c1-15-6-9(5-14-15)7-2-8(11(13)16)4-10(12)3-7/h2-6H,1H3,(H2,13,16)

InChI Key

QHNMWXIASVVASV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the 1-methyl-1H-pyrazol-4-yl group enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .

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